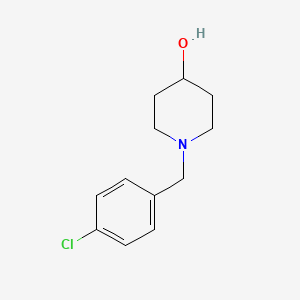
1-(4-Chloro-benzyl)-piperidin-4-ol
Descripción general
Descripción
1-(4-Chloro-benzyl)-piperidin-4-ol (CBP) is a small organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. CBP is a synthetic compound that is used in a variety of research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
1-(4-Chloro-benzyl)-piperidin-4-ol derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents. For instance, certain derivatives showed marked and significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential for development as antidementia agents (Sugimoto et al., 1990).
Synthesis of Pharmaceuticals
The compound has been used as a building block in the synthesis of various pharmacologically interesting compounds. Its reactivity with purines in a basic medium has led to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of potential pharmaceutical interest (Rodríguez-Franco & Fernández-Bachiller, 2002).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a derivative, have been extensively studied. Investigations using FT-IR, FT-Raman, UV-Vis, and NMR techniques, along with Density Functional Theory (DFT) calculations, have provided insights into its structural features, electronic properties, and reactivity (Janani et al., 2020).
Structural and Reactivity Studies
The crystal structure, spectroscopic characteristics, and theoretical calculations of various derivatives have been extensively studied to understand their reactivity and potential applications in organic synthesis and pharmacology (Various authors, 2003-2021).
Antimicrobial Activity
Some derivatives of 1-(4-Chloro-benzyl)-piperidin-4-ol have been evaluated for antimicrobial activity against various pathogens, indicating their potential use in combating microbial infections (Vinaya et al., 2009).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRQOXAAGFNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-benzyl)-piperidin-4-ol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
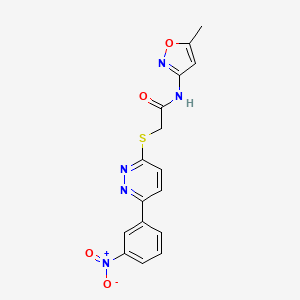
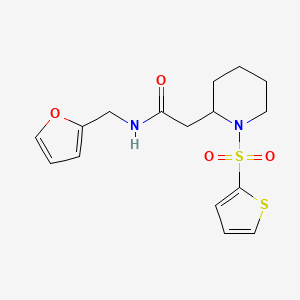
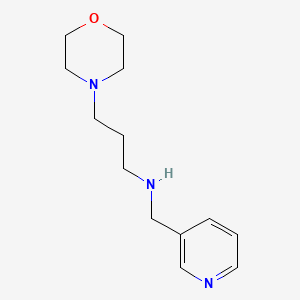
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)
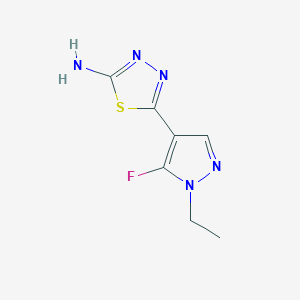
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)
![(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride](/img/structure/B2656060.png)
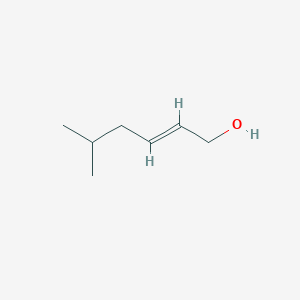
![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)